Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside
Description
Benzyl 2-Acetamido-2-deoxy-β-D-glucopyranoside (Benzyl GlcNAc) is a synthetic glycoside derivative of N-acetylglucosamine (GlcNAc) with a benzyl group at the anomeric position and a 2-acetamido substituent. Its structure includes protective groups that enhance stability and reactivity, making it a critical intermediate in glycobiology for synthesizing oligosaccharides and glycoconjugates . This compound is widely used as a glycosyl donor or acceptor in enzymatic and chemical glycosylation reactions, facilitating studies on carbohydrate-protein interactions, glycan biosynthesis, and the development of glycan-based therapeutics .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOZFDIGKDPQBO-KJWHEZOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236521 | |
| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13343-67-4 | |
| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Starting Materials
The synthesis typically begins with 2-acetamido-2-deoxy-D-glucose (N-acetylglucosamine) , a readily available chiral precursor. Key modifications focus on protecting the C4 and C6 hydroxyl groups to direct reactivity toward the anomeric center (C1) and C2 amine. The β-configuration at C1 is achieved through stereospecific glycosylation, often leveraging neighboring-group participation or silver oxide-mediated couplings.
Stepwise Preparation Methods
4,6-O-Benzylidene Protection
A common approach involves forming a 4,6-O-benzylidene acetal to mask the C4 and C6 hydroxyls. This is accomplished using benzaldehyde dimethyl acetal and a catalytic acid (e.g., camphorsulfonic acid) in anhydrous DMF at 60°C. The benzylidene group enhances solubility in organic solvents and prevents unwanted side reactions during subsequent steps.
Alternative Protecting Groups
-
Isopropylidene Protection : While less common, 4,6-O-isopropylidene derivatives are synthesized using 2,2-dimethoxypropane and p-toluenesulfonic acid in acetone. This method offers milder deprotection conditions but is less stable under acidic conditions compared to benzylidene.
Koenigs-Knorr Glycosylation
The anomeric hydroxyl is activated for benzylation via the Koenigs-Knorr reaction :
-
Bromination : Treat the protected glucosamine with hydrogen bromide in acetic acid to form the α-bromo derivative.
-
Benzylation : React with benzyl alcohol in the presence of silver oxide (Ag₂O) to yield the β-glycoside. This method achieves >80% β-selectivity due to the stereodirecting effect of the C2 acetamido group.
Schmidt Trichloroacetimidate Method
For higher yields, the trichloroacetimidate donor is prepared by treating the hemiacetal with trichloroacetonitrile and DBU. Coupling with benzyl alcohol under BF₃·OEt₂ catalysis provides the β-anomer in 85–90% yield.
C2 Acetamido Group Installation
The C2 amine is introduced via azide reduction or direct acetylation :
-
Azide Pathway :
-
Direct Acetylation :
Benzylidene Removal
The 4,6-O-benzylidene group is cleaved using 80% acetic acid at 60°C, followed by neutralization with Amberlite IRA-67 resin. This step restores the C4 and C6 hydroxyls without affecting the acetamido or benzyl groups.
Final Purification
Crude product is purified via:
-
Crystallization : From methanol/water (3:1) to yield colorless needles.
-
Column Chromatography : Using silica gel and ethyl acetate/hexane (1:2) for analytical-grade material.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | β:α Ratio | Purification |
|---|---|---|---|---|
| Koenigs-Knorr | Ag₂O, BnOH, HBr/AcOH | 75–80 | 8:1 | Crystallization |
| Trichloroacetimidate | BF₃·OEt₂, Cl₃CCN | 85–90 | 20:1 | Column Chromatography |
| Azide Reduction | DPPA, H₂S, Ac₂O | 65–70 | N/A | Crystallization |
Advanced Methodological Innovations
Enzymatic Glycosylation
Recent studies employ glycosynthases (mutant glycosidases) to catalyze benzylation under aqueous conditions. For example, Agrobacterium sp. β-glucosidase mutants achieve 95% β-selectivity at pH 7.0, eliminating the need for heavy metal catalysts.
Flow Chemistry Approaches
Continuous-flow systems enhance reproducibility and scalability:
-
Microreactor Setup : Mixing N-acetylglucosamine, benzyl trichloroacetimidate, and Sc(OTf)₃ in a PTFE reactor (residence time: 2 min) achieves 92% conversion at 25°C.
Structural Validation and Quality Control
Spectroscopic Characterization
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 65:35) shows a single peak at 12.3 min, confirming >99% purity.
Industrial-Scale Production Challenges
Scientific Research Applications
Glycobiology Studies
Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is widely utilized in glycobiology due to its structural similarity to naturally occurring glycosides. It serves as a substrate for studying enzyme activities, particularly glycosyltransferases and glycosidases. This compound aids researchers in understanding the enzymatic processes involved in glycan biosynthesis and modification.
Enzyme Inhibition Studies
This compound acts as an effective inhibitor of various enzymes, including:
- Glycosyltransferases : It inhibits the incorporation of glucosamine into O-glycans, which is crucial for mucin biosynthesis.
- Proteases and Glycosidases : this compound has been shown to disrupt normal cellular processes by inhibiting these key enzymes, leading to potential therapeutic applications in diseases characterized by abnormal glycosylation patterns.
Development of Glycomimetics
In medicinal chemistry, this compound is pivotal in the development of glycomimetics—synthetic analogs of natural glycans that can mimic biological functions. These glycomimetics have therapeutic potential for treating various diseases, including cancer and infectious diseases, by targeting specific receptors or pathways involved in disease progression.
Synthesis of Oligosaccharides
This compound is also employed in the synthesis of complex oligosaccharides and glycoconjugates. These synthesized compounds are essential for studying cell-cell interactions and signaling pathways in biological systems.
Case Study 1: Inhibition of MUC1 Expression
A study demonstrated that this compound effectively suppressed MUC1 expression in breast cancer cell lines (MDF-7). This inhibition was attributed to its action on glycosyltransferases involved in mucin biosynthesis, highlighting its potential role in cancer therapy .
Case Study 2: Glycan Mimicry in Infectious Disease Research
Research has shown that this compound can mimic natural glycans, aiding in the development of vaccines and therapeutics against infectious diseases. Its structural properties allow it to interact with pathogens or immune cells, facilitating the design of targeted treatments .
Case Study 3: Enzyme Activity Profiling
In enzyme activity profiling, this compound has been used to assess the activity of various glycosidases. The compound's ability to inhibit these enzymes provides insights into their mechanisms and potential applications in drug development .
Mechanism of Action
The mechanism of action of Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. It acts as an inhibitor of glycosidases and glycosyltransferases, thereby modulating glycosylation processes. This inhibition can affect various cellular functions, including cell signaling, adhesion, and immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications at the O-Positions
3-O-Benzyl Derivatives
- Methyl 2-Acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside (Compound 2, ): Synthesized via benzylation of GlcNAc, this analog shows reduced solubility in polar solvents compared to Benzyl GlcNAc due to the 3-O-benzyl group. It serves as an intermediate for synthesizing branched oligosaccharides .
- Allyl 2-Acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside (Compound 7, ): The allyl group at the anomeric position allows for selective deprotection under mild conditions, enabling orthogonal glycosylation strategies .
4,6-O-Benzylidene Derivatives
- Benzyl-2-Acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (Compound 13, ): The benzylidene acetal at C4 and C6 enhances regioselectivity during glycosylation. However, this modification reduces enzymatic hydrolysis rates compared to unprotected analogs .
- Benzyl-4,6-O-Benzylidene-2-deoxy-2-phthalamido-β-D-glucopyranoside (Compound 18, ): Replacing the acetamido group with phthalamido increases steric hindrance, reducing substrate recognition by β-N-acetylhexosaminidases .
Table 1: Impact of O-Substituents on Key Properties
Modifications at the N-Position
Phthalamido vs. Acetamido Groups
- Benzyl-2-Deoxy-2-phthalamido Derivatives (Compounds 16, 18; ) : Phthalamido groups improve stability under acidic conditions but hinder enzymatic processing. For example, Compound 18 is resistant to β-N-acetylhexosaminidases, making it unsuitable as a substrate but valuable for studying enzyme specificity .
- Benzyl-2-Trifluoroacetamido Derivatives () : The electron-withdrawing trifluoroacetamido group alters electronic properties, enhancing reactivity in glycosylation reactions but reducing compatibility with biological systems .
Deoxygenation Modifications
4-Deoxy Derivatives
- 4-Deoxy-Benzyl GlcNAc Analogs (Compounds 1–4; ) : Removal of the C4 hydroxyl group significantly impacts enzymatic recognition. Fungal β-N-acetylhexosaminidases hydrolyze 4-deoxy derivatives (e.g., Compound 1) at 85% efficiency relative to native substrates, whereas mammalian enzymes show minimal activity . This specificity is attributed to altered active-site interactions in fungal enzymes .
Table 2: Enzymatic Hydrolysis of 4-Deoxy Analogs
| Enzyme Source | Hydrolysis Efficiency (Relative to Native Substrate) |
|---|---|
| Fungal (Penicillium spp.) | 85% |
| Mammalian (Human) | <10% |
Glycosylation Patterns and Complex Derivatives
- Trisaccharide Derivatives (): Benzyl GlcNAc serves as a core structure for synthesizing branched oligosaccharides. For example, coupling with β-D-galactopyranosyl and β-L-fucopyranosyl units yields trisaccharides with applications in studying mucin-like glycans .
- Benzyl-3-O-Allyl-6-O-Benzyl Derivatives () : The allyl and benzyl groups enable sequential deprotection, facilitating the synthesis of glycopeptides for antiviral research .
Biological Activity
Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside (BAG) is a significant compound in glycobiology and biochemistry due to its structural resemblance to natural glycosides. This article explores its biological activity, mechanisms of action, and implications in various research contexts.
Overview of this compound
BAG is a derivative of glucopyranose characterized by a benzyl group attached to the 2-acetamido-2-deoxy-beta-D-glucopyranoside structure. It is primarily utilized in research for its ability to inhibit specific enzyme activities, particularly those involved in glycosylation processes.
Target Enzymes
BAG acts as an inhibitor of glycosyltransferases, enzymes responsible for the transfer of sugar moieties to proteins and lipids. Specifically, it inhibits the incorporation of glucosamine into O-glycans, affecting mucin biosynthesis and MUC1 expression in certain cancer cell lines, such as MDF-7.
Biochemical Pathways
The compound disrupts normal cellular processes by binding to key enzymes involved in glycosylation. This inhibition leads to altered glycan structures on cell surfaces, which can affect cell signaling and recognition processes .
Inhibition of Mucin Biosynthesis
BAG has been shown to suppress mucin biosynthesis significantly. In experiments with mucin-producing colon cancer cell lines (e.g., LS174T), BAG inhibited the formation of fully glycosylated mucins, highlighting its potential as a therapeutic agent in cancers characterized by excessive mucin production .
Effects on HIV Replication
Research has indicated that BAG can enhance HIV infectivity under certain conditions. In vitro studies demonstrated that pretreatment with BAG increased the percentage of HIV-infected cells and the production of viral particles. Specifically, BAG-treated target cells exhibited increased expression of HLA-DR but reduced levels of activation markers such as CD25 and CCR5 . This suggests that BAG's inhibition of O-glycosylation may facilitate viral entry and replication.
Case Studies
- Mucin Biosynthesis Inhibition : A study demonstrated that BAG effectively inhibited mucin production in LS174T cells, leading to a reduction in fully glycosylated mucins. This was attributed to BAG's interference with glycosyltransferase activity .
- HIV Infectivity Enhancement : Another study showed that BAG treatment increased HIV replication rates significantly when used on PHA-blast target cells. The results indicated a 30-fold increase in infected cells when using virus grown in the presence of BAG compared to controls .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside | α-D-Galactopyranoside | Inhibits O-glycosylation; enhances HIV infectivity |
| Benzyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside | β-D-Galactopyranoside | Similar inhibition profile; less studied |
| Benzyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside | α-D-Glucopyranoside | Different inhibitory properties; potential for varied applications |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via glycosylation of protected glucosamine derivatives. For example, benzyl glycosides can be prepared using benzyl alcohol and BF₃·Et₂O as a promoter under anhydrous conditions . Key intermediates, such as benzyl-protected glucopyranosides, are characterized using ¹H/¹³C NMR to confirm regioselective substitutions and stereochemistry. Mass spectrometry (MS) validates molecular weight and purity .
Q. How does the stability of this compound vary under different experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 4–9) at 25–60°C. Degradation is monitored via HPLC with UV detection (λ = 210–220 nm). Acetamido and benzyl groups are sensitive to acidic hydrolysis, requiring neutral or slightly basic conditions for long-term storage .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify anomeric configuration (β-D-glucopyranoside: J₁,₂ ≈ 8–10 Hz) and acetamido/benzyl group positions .
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₂₁H₃₁NO₁₁, m/z 473.47) .
- IR : Stretching frequencies for amide (1660 cm⁻¹) and glycosidic bonds (1100–1000 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can regioselective modifications (e.g., deoxygenation, epoxide formation) be achieved at the C3/C4 positions of the glucopyranoside ring?
- Methodological Answer :
- Deoxygenation : Use Barton-McCombie reaction (treatment with thiocarbonylimidazole followed by radical reduction) to remove hydroxyl groups .
- Epoxidation : React C3/C4 diols with m-CPBA (meta-chloroperbenzoic acid) to form epoxides, enabling nucleophilic substitutions (e.g., azide opening for amino group introduction) .
- Example: Methyl 2-acetamido-4-amino-2,4,6-trideoxy-beta-D-galactopyranoside was synthesized via epoxide ring-opening with NaN₃ .
Q. What analytical methods resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. substrate behavior)?
- Methodological Answer :
- Enzyme Assays : Compare kinetic parameters (Km, Vmax) using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to distinguish competitive inhibition from substrate activity .
- Molecular Docking : Model interactions with enzymes like hyaluronan synthase or hexosaminidases to predict binding modes .
- Case Study : A fluorogenic analog (4-methylumbelliferyl-6-sulfo-2-acetamido-2-deoxy-beta-D-glucopyranoside) distinguished Tay-Sachs disease variants by quantifying residual enzyme activity .
Q. How does the benzyl group influence solubility and in vivo pharmacokinetics compared to other protective groups (e.g., acetyl, TBDMS)?
- Methodological Answer :
- Solubility : Benzyl groups reduce aqueous solubility (logP ≈ 1.5–2.0) but enhance lipid membrane permeability. Compare with acetyl (logP ≈ 0.5) or tert-butyldiphenylsilyl (TBDMS, logP ≈ 3.0) derivatives .
- In Vivo Studies : Radiolabeled analogs (e.g., ³H-benzyl derivatives) track biodistribution in animal models. Benzyl groups prolong half-life due to slower enzymatic cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
